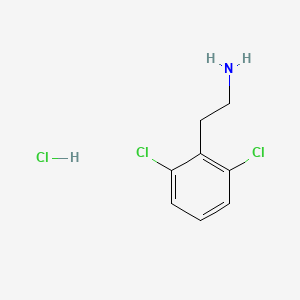

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride

Description

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, attached to an ethylamine backbone. Its synthesis likely involves aromatic halogenation and amine functionalization, as outlined in general organic chemistry protocols .

Propriétés

IUPAC Name |

2-(2,6-dichlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDJLKXCGDQOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Amide Formation and Reduction Route

- Amide Coupling: 2-(2,6-Dichlorophenyl)acetic acid is coupled with an amine (e.g., 1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one in a model reaction) using coupling agents such as T3P (propylphosphonic anhydride) in ethyl acetate. This reaction proceeds with controlled temperature and stirring to form the amide intermediate.

- Reduction: The amide is then treated with reagents such as LnCl3·2LiCl and MeMgBr (lanthanide chloride complex and methylmagnesium bromide) to yield the amine derivative.

- Purification: The product is purified by extraction, drying, and silica gel chromatography to obtain the pure amine compound.

Although this example involves a complex amine, the principle applies to the synthesis of 2-(2,6-Dichlorophenyl)ethan-1-amine by similar amide formation and reduction steps.

Alternative Preparation via One-Pot Reaction for Related Chlorinated Amines

A patented one-pot synthesis method for 2,6-dichlorodiphenylamine, a structurally related compound, provides insights into efficient preparation strategies that may be adapted for this compound:

- Step (a): Acylation of aniline with chloroacetyl chloride in toluene to form 2-chloroacetanilide.

- Step (b): Etherification by adding 2,6-chlorophenesic acid, sodium carbonate or potassium carbonate, and a quaternary ammonium salt phase-transfer catalyst to the reaction mixture, producing N-phenyl-2-(2,6-dichlorophenoxy) ethanamide.

- Step (c): Addition of a strong base (NaOH or KOH) under reflux to induce rearrangement and yield the chlorinated amine.

- Workup: Cooling, water addition, phase separation, and distillation recover the crude product, which is purified by vacuum rectification to achieve high purity (HPLC > 99.9%) and yields up to 99%.

This method emphasizes the advantages of phase-transfer catalysis, one-pot synthesis, and environmentally benign processes.

Data Table Summarizing Key Preparation Methods

Analysis and Comparative Remarks

- The one-pot method offers a streamlined synthesis with excellent yields and purity, leveraging phase-transfer catalysis and avoiding isolation of intermediates, which reduces cost and environmental impact.

- The chlorination-condensation route is advantageous for producing the acid precursor with green chemistry benefits and could be integrated into amine synthesis workflows.

- The amide coupling and reduction approach is versatile for synthesizing complex amine derivatives but may involve more steps and reagents.

Each method has its merits depending on scale, desired purity, and available resources. The one-pot synthesis stands out for industrial scalability and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context, and its effects are mediated through various biochemical pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis of Structural Features

The compound’s structural analogs differ in substituent type, position, and backbone modifications. Key comparisons include:

Table 1: Structural Comparison of Analogous Compounds

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The dichloro substitution increases molecular weight and hydrophobicity compared to difluoro analogs.

- Clonidine’s imidazoline ring enhances water solubility due to protonation at physiological pH .

Activité Biologique

2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, belonging to the phenethylamine class, is characterized by its dichlorophenyl group, which significantly influences its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H10Cl2N

- Molecular Weight : Approximately 201.08 g/mol

- CAS Number : 403841-99-6

| Property | Value |

|---|---|

| Molecular Formula | C8H10Cl2N |

| Molecular Weight | 201.08 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound acts as a selective inhibitor of certain neurotransmitter transporters, particularly those involved in the regulation of serotonin and norepinephrine levels. This mechanism suggests potential applications in treating mood disorders such as depression and anxiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. In animal models, it exhibited antidepressant-like behavior in forced swim tests and tail suspension tests. These findings suggest that it may enhance serotonergic and noradrenergic neurotransmission.

Case Studies

- Case Study on Depression : A study involving animal models indicated that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain.

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, supporting its potential as an alternative antimicrobial agent.

Safety and Toxicity

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards human cell lines. However, further studies are required to fully understand its safety profile and any potential side effects.

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution starting from 2,6-dichlorophenyl precursors. A multi-step approach may include:

Friedel-Crafts Alkylation : Reacting 2,6-dichlorobenzene with ethylene derivatives (e.g., ethyl bromide) using AlCl₃ as a Lewis catalyst under anhydrous conditions .

Amine Functionalization : Introducing the ethanamine group via reductive amination or direct substitution, followed by hydrochloric acid treatment to form the hydrochloride salt .

Optimization : Continuous flow reactors improve mixing and yield in scaled-up syntheses, while automated systems enhance reproducibility .

Q. Key Parameters :

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use N95 masks if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks .

- Waste Disposal : Segregate halogenated waste and consult certified disposal services for environmentally compliant protocols .

- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural confirmation of this compound?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or tautomerism. To address:

Multi-Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts (e.g., amine proton exchange in DMSO) .

2D Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for aromatic protons and adjacent chlorines .

Impurity Profiling : Cross-validate with LC-MS to detect byproducts (e.g., incomplete alkylation intermediates) .

Q. Example Data Conflict :

Q. What methodological challenges arise when assessing the compound’s receptor binding affinity and enantiomer-specific activity?

Methodological Answer:

Q. How can enantiomeric purity be rigorously analyzed for this compound?

Methodological Answer:

Chiral Chromatography :

- Column: Chiralcel OD-H (4.6 × 250 mm).

- Mobile Phase: Hexane:ethanol (80:20) with 0.1% diethylamine.

- Detection: UV at 254 nm; retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min .

Polarimetry : Measure optical rotation ([α]D²⁵) in methanol. Expected range: ±15–20° for pure enantiomers .

Circular Dichroism (CD) : Validate chiral centers via CD spectra peaks at 220–240 nm .

Q. What advanced analytical techniques ensure purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Purity Analysis :

- HPLC-DAD : C18 column (5 µm, 4.6 × 150 mm), acetonitrile:water (70:30) with 0.1% TFA; retention time = 8.2 min .

- Elemental Analysis : Validate %C, %H, %N, %Cl within ±0.3% of theoretical values (C₈H₁₀Cl₂N·HCl: C 40.89%, H 3.85%, N 5.95%, Cl 39.48%) .

- Stability Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.